3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone
CAS No.: 898787-30-9
Cat. No.: VC2301697
Molecular Formula: C16H12ClF3O
Molecular Weight: 312.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898787-30-9 |
---|---|
Molecular Formula | C16H12ClF3O |
Molecular Weight | 312.71 g/mol |
IUPAC Name | 3-(3-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Standard InChI | InChI=1S/C16H12ClF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 |
Standard InChI Key | WTKXROSLBZXRMP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone is a synthetic organic compound belonging to the class of aromatic ketones. It is characterized by its molecular formula C16H12ClF3O and molecular weight of 312.71 g/mol . This compound is of interest in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and pharmaceutical research.
Synthesis and Preparation
While specific literature on the synthesis of 3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone is limited, general methods for synthesizing similar aromatic ketones involve the reaction of appropriate starting materials under controlled conditions. The choice of solvents, catalysts, and reaction temperatures is crucial for optimizing yield and purity. Techniques like thin-layer chromatography (TLC) or gas chromatography (GC) are used to monitor the reaction progress.
Potential Applications Table
Application Area | Description |
---|---|
Pharmaceuticals | Potential for biological activity due to the trifluoromethyl group. |
Organic Synthesis | Used as a building block in synthesizing complex organic molecules. |
Suppliers and Availability
3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone is available from several suppliers, including Matrix Scientific and Rieke Metals in the United States, and Fluorochem Ltd in the United Kingdom. These suppliers offer the compound in various packaging options, typically in quantities of 1 gram .
Suppliers Information Table
Supplier | Country | Product Description | CAS Number | Packaging | Price |
---|---|---|---|---|---|
Matrix Scientific | USA | 97% purity | 898787-30-9 | 1g | $437 |
Rieke Metals | USA | 97% purity | 898787-30-9 | 1g | $467 |
Fluorochem Ltd | UK | - | - | - | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume